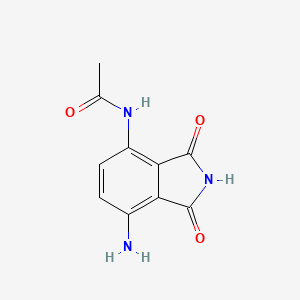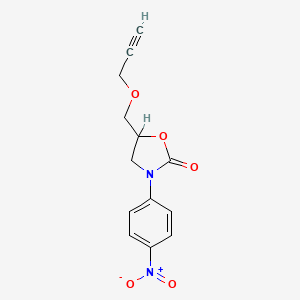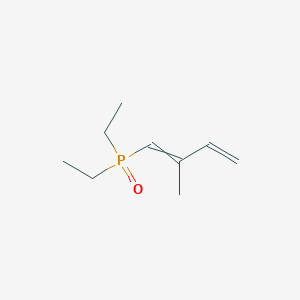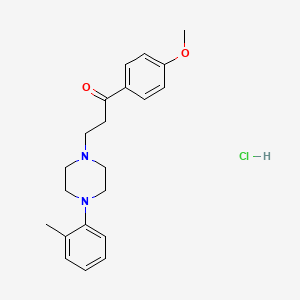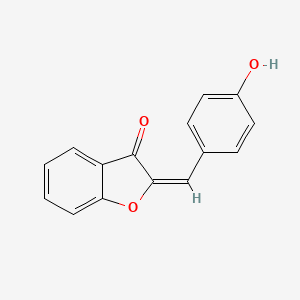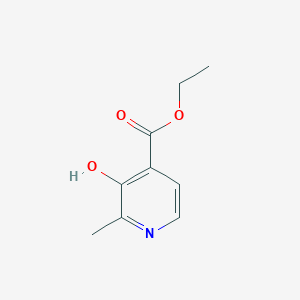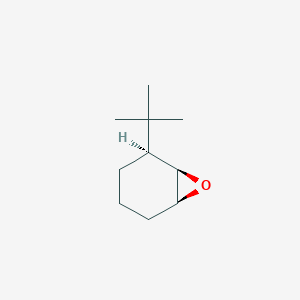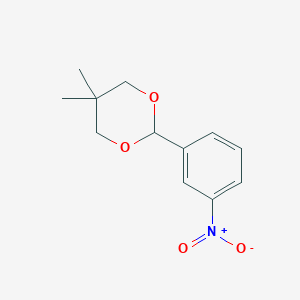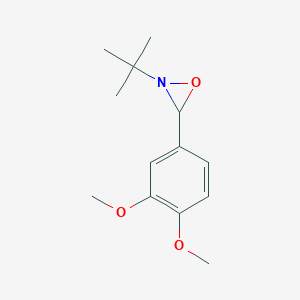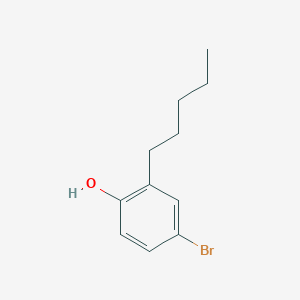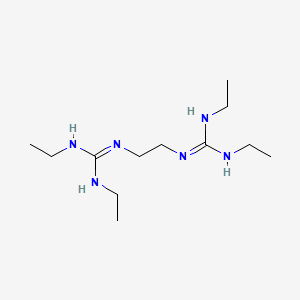
N'',N'''-Ethane-1,2-diylbis(N,N'-diethylguanidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) is a chemical compound known for its unique structure and properties It is characterized by the presence of two guanidine groups connected by an ethane-1,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) typically involves the reaction of ethane-1,2-diamine with diethylcyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The guanidine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidine derivatives.
Scientific Research Applications
N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) involves its interaction with specific molecular targets and pathways. The guanidine groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. This compound may also modulate enzyme activity and cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N′-(Ethane-1,2-diyl)bis(N-methylformamide): This compound has a similar ethane-1,2-diyl bridge but different substituents on the guanidine groups.
2,2’-[ethane-1,2-diylbis(oxy)]bisethyl dinitrate: Another compound with an ethane-1,2-diyl bridge but different functional groups.
Uniqueness
N’‘,N’‘’-Ethane-1,2-diylbis(N,N’-diethylguanidine) is unique due to its specific structure and the presence of diethylguanidine groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
13561-03-0 |
|---|---|
Molecular Formula |
C12H28N6 |
Molecular Weight |
256.39 g/mol |
IUPAC Name |
2-[2-[bis(ethylamino)methylideneamino]ethyl]-1,3-diethylguanidine |
InChI |
InChI=1S/C12H28N6/c1-5-13-11(14-6-2)17-9-10-18-12(15-7-3)16-8-4/h5-10H2,1-4H3,(H2,13,14,17)(H2,15,16,18) |
InChI Key |
XYBSJKJSWCBMDR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=NCCN=C(NCC)NCC)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


